Chemical structure of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine
Chemical structure of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine
This guide details the chemical structure, synthesis, and reactivity of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine , a critical scaffold in medicinal chemistry used primarily for developing ATP-competitive kinase inhibitors (e.g., Trk, JAK, and PI3K inhibitors).
Part 1: Structural Analysis & Significance
Core Architecture
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle that functions as a bioisostere of the purine ring system found in Adenosine Triphosphate (ATP). This structural mimicry allows derivatives to bind effectively into the hinge region of kinase active sites.
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3-Fluoro Substitution: The fluorine atom at position C3 is strategic. Unlike a hydrogen atom, fluorine blocks metabolic oxidation (a common clearance pathway for this scaffold) and modulates the pKa of the pyrazole nitrogen, influencing hydrogen bond strength with the kinase hinge residues.
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7-Chloro Substitution: The chlorine at position C7 is an electrophilic handle. It is located on the pyrimidine ring, gamma to the bridgehead nitrogen (N4). This position is highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as the primary attachment point for solubilizing groups or specificity elements (e.g., diamines, chiralpyrrolidines).
Numbering & Topology
The IUPAC numbering for this fused system can be counter-intuitive.
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N1: Non-bridgehead nitrogen in the pyrazole ring.
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C3: The carbon in the pyrazole ring (site of Fluorine).[1]
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N4: Bridgehead nitrogen.
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C7: The carbon in the pyrimidine ring adjacent to the bridgehead (site of Chlorine).
Figure 1: Numbering scheme and functional hotspots of the scaffold.
Part 2: Synthetic Methodologies
The synthesis of 7-chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine is challenging because direct electrophilic fluorination of the 7-chloro core is often low-yielding or unstable.[2] The most robust "field-proven" route introduces the fluorine atom early on the pyrazole precursor.
Route A: The "Early Fluorine" Strategy (Recommended)
This protocol builds the pyrimidine ring onto a pre-fluorinated pyrazole.
Step 1: Synthesis of 4-Fluoro-1H-pyrazol-5-amine
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Reagents: Fluoroacetonitrile, Ethyl formate, Hydrazine hydrate.
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Mechanism: Claisen condensation followed by cyclization.
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Note: This intermediate is commercially available but can be synthesized if cost is a constraint.
Step 2: Condensation to the Pyrimidine Core
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Reactants: 4-Fluoro-1H-pyrazol-5-amine + Diethyl ethoxymethylenemalonate (EMME).
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Conditions: Reflux in Ethanol or Acetic Acid.[2]
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Intermediate: Ethyl 3-fluoro-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate.
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Transformation: The amino group attacks the ethoxy vinyl carbon, followed by ring closure.
Step 3: Decarboxylation (Optional based on target)
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Protocol: Saponification (NaOH) followed by thermal decarboxylation in Dowtherm A (230°C).
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Result: 3-Fluoro-7-hydroxypyrazolo[1,5-a]pyrimidine.
Step 4: Chlorination[3]
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Reagents: POCl3 (Phosphorus oxychloride), N,N-Dimethylaniline (catalyst).
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Conditions: Reflux (100-110°C) for 4-6 hours.
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Workup: Quench carefully into ice water (exothermic). Extract with DCM.
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Product: 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine .
Route B: Direct Fluorination (Selectfluor)
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Reagents: 7-Chloropyrazolo[1,5-a]pyrimidine + Selectfluor (F-TEDA-BF4).
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Solvent: Acetonitrile/Water.
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Limitation: This reaction often yields a mixture of products or results in decomposition due to the high reactivity of the C7-Cl species. It is not recommended for scale-up.
Part 3: Reactivity & Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
The C7 position is the primary site for derivatization. The reaction is driven by the electron-deficient nature of the pyrimidine ring, further enhanced by the bridgehead nitrogen.
General Protocol for C7 Displacement:
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Dissolve: 1.0 eq of 7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine in anhydrous solvent (DCM, THF, or n-Butanol depending on amine solubility).
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Add Base: 2.0 - 3.0 eq of DIPEA (Diisopropylethylamine) or K2CO3.
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Add Nucleophile: 1.1 eq of the amine (e.g., (R)-3-aminopyrrolidine).
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Reaction: Stir at RT for 2-12 hours. If the amine is sterically hindered, heat to 60°C.
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Monitoring: Monitor by LC-MS. The product usually elutes earlier than the starting material due to increased polarity (if diamine is used).
Data Summary: Reactivity Profile
| Position | Substituent | Reactivity Type | Key Transformation |
| C7 | Chlorine | Electrophilic | SNAr: Displacement by amines, alkoxides, thiols. |
| C3 | Fluorine | Inert / Modulator | Metabolic Block: Resists CYP450 oxidation. Electronic: Lowers HOMO energy, increasing stability. |
| C5 | Hydrogen | Nucleophilic (Weak) | Can be halogenated if conditions are harsh, but C3 is preferred (if not fluorinated). |
| N1 | - | Basic (Weak) | H-bond acceptor in kinase hinge region. |
Visualization of Synthesis & Reactivity
Figure 2: Validated synthetic workflow for the generation of the 7-chloro-3-fluoro core.
Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]
Kinase Selectivity
The 3-fluoro-pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" for TRK (Tropomyosin Receptor Kinase) inhibitors.
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Case Study (Larotrectinib analogs): While Larotrectinib uses a pyrazolo[1,5-a]pyrimidine core, next-generation analogs incorporate the 3-fluoro substituent to improve metabolic stability and blood-brain barrier (BBB) penetration.
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Binding Mode: The N1 nitrogen acts as a hydrogen bond acceptor from the hinge region (e.g., Met residue). The C7-substituent projects into the solvent-exposed region or a hydrophobic pocket, depending on the linker.
Physicochemical Properties[8][9]
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Lipophilicity (cLogP): The C3-F increases lipophilicity slightly compared to C3-H, aiding membrane permeability.
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Solubility: The core is planar and poorly soluble. The C7-substituent is critical for introducing solubilizing groups (e.g., morpholine, piperazine).
References
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Synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues
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Kinase Inhibitor SAR
- Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Source: Molecules (MDPI).
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URL:[Link]
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Electrophilic Fluorination (Contextual)
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General Synthesis of Pyrazolo[1,5-a]pyrimidines
- Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Source: MDPI / PMC.
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URL:[Link]
Sources
- 1. Ring-opening fluorination of bicyclic azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
